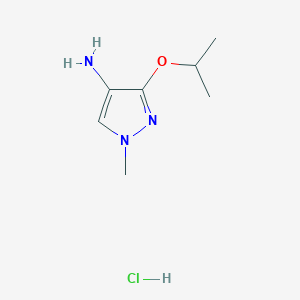
4-methyl-2-methylidenehexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-methylidenehexanal is a volatile organic compound with the molecular formula C8H14O. It is an aldehyde characterized by its unique chemical structure, CH2C(CH3)2CH2CH(CH3)CHO. This compound is widely used in various scientific experiments due to its distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-methylidenehexanal typically involves the aldol condensation of 4-methylpentanal with formaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with formaldehyde to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-methylidenehexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 4-Methyl-2-methylidenehexanoic acid
Reduction: 4-Methyl-2-methylidenehexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyl-2-methylidenehexanal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-methylidenehexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further chemical transformations. Additionally, it can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
4-Methyl-2-methylidenehexanal can be compared with other similar compounds, such as:
4-Methylpentanal: A structurally related aldehyde with similar reactivity but lacking the methylene group.
2-Methyl-2-pentenal: Another aldehyde with a similar carbon skeleton but differing in the position of the double bond.
4-Methyl-2-pentanol: The corresponding alcohol of this compound, which exhibits different chemical properties due to the absence of the aldehyde group
Properties
CAS No. |
90112-41-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methyl-2-methylidenehexanal |
InChI |
InChI=1S/C8H14O/c1-4-7(2)5-8(3)6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
HSZAOWVRIDREBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=C)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



